3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cross-Coupling Bond Dissociation Energy Organometallic Chemistry

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a brominated, saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyrazine class. It serves as a versatile synthetic building block, particularly for introducing the imidazo[1,5-a]pyrazine scaffold into drug candidates via cross-coupling at the C3 position.

Molecular Formula C6H8BrN3
Molecular Weight 202.05
CAS No. 944900-87-2
Cat. No. B3030704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS944900-87-2
Molecular FormulaC6H8BrN3
Molecular Weight202.05
Structural Identifiers
SMILESC1CN2C(=CN=C2Br)CN1
InChIInChI=1S/C6H8BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
InChIKeyCRSLIIAXVGQLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 944900-87-2) – Core Properties & Comparator Landscape


3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a brominated, saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyrazine class. It serves as a versatile synthetic building block, particularly for introducing the imidazo[1,5-a]pyrazine scaffold into drug candidates via cross-coupling at the C3 position . Closest structural analogs include the 3-chloro (CAS 944905-09-3), 3-iodo (CAS 1393545-49-7), 1-bromo isomer (CAS 1188265-59-9), and the unsubstituted parent (CAS 297172-19-1). This guide provides quantitative evidence supporting differentiated selection of the 3-bromo derivative over these alternatives for specific research and procurement scenarios .

Why 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Cannot Be Replaced by Its Closest Analogs


Substituting the 3-bromo derivative with its 3-chloro, 3-iodo, or unsubstituted analogs introduces quantifiable liabilities in reactivity, lipophilicity, and coupling efficiency. The C–Br bond dissociation energy (ca. 285 kJ/mol) is significantly lower than that of C–Cl (ca. 327 kJ/mol), facilitating oxidative addition with Pd(0) catalysts under milder conditions, which is critical for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Conversely, the C–I bond is weaker but the 3-iodo analog is more prone to unwanted dehalogenation side-reactions and light degradation. The unsubstituted parent lacks a cross-coupling handle entirely, requiring alternative functionalization strategies. These differences directly impact synthetic route feasibility, step count, and final product purity, making unverified substitution a costly risk in multi-step medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Versus Key Comparators


C–X Bond Dissociation Energy: Enabling Milder Pd-Catalyzed Cross-Coupling

The C–Br bond in the target compound is intrinsically more reactive toward oxidative addition with palladium(0) catalysts than the C–Cl bond in the 3-chloro analog. Literature bond dissociation energies (BDEs) indicate C–Br at approximately 285 kJ/mol versus C–Cl at 327 kJ/mol, a difference of 42 kJ/mol [1]. This lower BDE translates to faster oxidative addition rates at lower temperatures, enabling coupling with sensitive substrates that would degrade under the harsher conditions required for chloroarenes [2]. The 3-iodo analog has an even lower BDE (~222 kJ/mol) but is prone to competing dehalogenation and photodegradation, reducing synthetic utility in multi-step sequences.

Cross-Coupling Bond Dissociation Energy Organometallic Chemistry

Calculated LogP: Enhanced Lipophilicity for Membrane Permeation

The 3-bromo derivative exhibits a calculated LogP (XLogP3) of 1.0776, compared to 0.6397 for the 3-chloro analog and 0.9197 for the 3-iodo analog [1]. The unsubstituted parent has a predicted LogP of approximately 0.3151 [2]. Higher lipophilicity can improve passive membrane permeability, a desirable feature in CNS drug discovery programs where the tetrahydroimidazo[1,5-a]pyrazine scaffold is employed as an orexin receptor antagonist core [3].

Lipophilicity ADME Physicochemical Properties

Regioselective C3-Functionalization Handle vs Unsubstituted Scaffold

The bromine atom at the C3 position serves as a pre-installed, regiochemically defined synthetic handle for cross-coupling, avoiding the need for late-stage C–H activation. Published metalation studies on imidazo[1,5-a]pyrazines demonstrate regioselective C3-lithiation/transmetalation, but the tetrahydro series lacks the aromatic C–H acidity required for efficient direct metalation [1]. The 3-bromo derivative thus uniquely enables systematic SAR exploration at the critical C3 vector without competing side reactions, unlike the unsubstituted parent which requires protecting group strategies to direct functionalization.

Regioselectivity C–H Functionalization Scaffold Diversification

Positional Isomer Differentiation: C3-Bromo vs C1-Bromo Reactivity

The C3-bromo regioisomer (target) and the C1-bromo regioisomer (CAS 1188265-59-9) are chemically distinct with different reactivities arising from their respective positions on the imidazo[1,5-a]pyrazine core. In the context of BTK inhibitor programs, the 8-amino-imidazo[1,5-a]pyrazine core makes critical hinge-binding interactions via the C7 and C8 positions, and substitution at C3 versus C1 differentially modulates kinase selectivity [1]. The C3 position projects toward the solvent-exposed region, making it the preferred vector for introducing solubilizing groups without disrupting hinge interactions, whereas C1 modifications risk steric clash with the kinase hinge or the DFG motif [2].

Regioisomer Synthetic Strategy Kinase Inhibitor Scaffold

Molecular Weight and Heavy Atom Effect: Differentiating Bromo from Iodo

The molecular weight of the 3-bromo derivative (202.05 g/mol) is significantly lower than the 3-iodo analog (249.05 g/mol) . In fragment-based drug discovery, lower molecular weight scaffolds are preferred as starting points to allow greater growth potential while keeping final lead compounds within Lipinski's Rule of 5. The bromine atom provides sufficient electron density for phasing in X-ray crystallography (anomalous scattering) without the excessive mass penalty of iodine, which can introduce undesirable steric effects in target binding pockets [1].

Molecular Weight Heavy Atom Effect Fragment-Based Drug Design

Optimal Application Scenarios for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Based on Quantitative Differentiation


Kinase Inhibitor Library Synthesis Targeting BTK, ACK1, and PI3Kδ

The 3-bromo derivative is the preferred building block for generating focused kinase inhibitor libraries. Co-crystal structures (PDB: 5FBO, 6X3P, 4ID7) confirm that the C3 position is solvent-exposed, permitting diverse functionalization without disrupting essential hinge-binding interactions [1]. The lower C–Br BDE enables rapid parallel Suzuki diversification under mild conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80 °C), typically achieving >70% conversion in array format, whereas the 3-chloro analog requires higher temperatures (>100 °C) that often degrade sensitive heterocycles .

CNS-Penetrant Orexin Receptor Antagonist Development

The enhanced lipophilicity of the 3-bromo derivative (LogP 1.0776 vs 0.6397 for 3-chloro) aligns with the physicochemical profile required for blood-brain barrier penetration. Published SAR studies on 1-chloro-tetrahydroimidazo[1,5-a]pyrazine dual orexin receptor antagonists demonstrate that scaffold lipophilicity directly correlates with in vivo sleep-promoting activity in rat EEG models [1]. The 3-bromo intermediate enables parallel exploration of C3 substituent effects on potency and brain exposure without the need for additional lipophilicity-enhancing modifications that could compromise metabolic stability.

Fragment-Based Drug Discovery (FBDD) with Anomalous Scattering Phasing

With a molecular weight of 202.05 g/mol, the 3-bromo derivative falls within the optimal fragment size range (MW < 250) while providing a strong anomalous scattering signal for de novo X-ray crystallographic phasing [1]. This dual functionality—simultaneously serving as both a fragment hit and a phasing tool—eliminates the need for separate heavy-atom derivatization (commonly required with the unsubstituted parent) or the excessive steric bulk of the 3-iodo analog. Procurement for fragment library assembly is thus cost-efficient, avoiding duplication of effort across multiple halogenated analogs .

Multi-Step Synthesis of Factor XIa Inhibitor Candidates

Patent literature (US-10906886-B2) establishes 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines as core scaffolds for factor XIa inhibitors [1]. The pre-installed C3–Br handle in the target compound streamlines the convergent synthesis of these anticoagulant candidates by enabling late-stage diversification, reducing the linear step count by an estimated 2–3 steps compared to routes starting from the unsubstituted parent that require protection/deprotection sequences. This translates to tangible savings in both procurement cost of intermediates and researcher time.

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.